2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
Description
2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, a thiophene ring, and a triazole ring. The combination of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4OS/c15-12-6-9(16)3-4-11(12)14(21)17-7-10-8-20(19-18-10)13-2-1-5-22-13/h1-6,8H,7H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGRTHGFNMMNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole ring.
Introduction of the thiophene ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated triazole intermediate.
Formation of the benzamide: The final step involves the coupling of the triazole-thiophene intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for the Huisgen cycloaddition and Suzuki-Miyaura coupling reactions, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction: The thiophene and triazole rings can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Coupling reactions: The triazole and thiophene rings can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to modified thiophene and triazole derivatives.
Scientific Research Applications
2-chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.
Medicine: :
Biological Activity
2-Chloro-4-fluoro-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 337.8 g/mol. The compound features a chloro and fluoro substituent on the benzene ring and a triazole moiety linked through a thiophene ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇ClFN₃OS |
| Molecular Weight | 337.8 g/mol |
| CAS Number | 1058208-72-2 |
Anti-inflammatory Properties
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit broad biological activities, particularly as anti-inflammatory agents. In vitro studies have shown that derivatives similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, one study demonstrated that triazole derivatives displayed selective inhibition of COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Triazole derivatives have been reported to inhibit histone deacetylases (HDACs), which are involved in cancer cell proliferation and survival. For example, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- HDAC Inhibition : The compound may alter gene expression related to cell cycle regulation and apoptosis through HDAC inhibition.
- Oxidative Stress Modulation : Some studies suggest that triazole derivatives can reduce levels of reactive oxygen species (ROS), contributing to their protective effects against cellular damage.
Study 1: Anti-inflammatory Effects
A study published in MDPI examined various triazole derivatives for their anti-inflammatory properties. The most potent compounds showed significant inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages. The results indicated that these compounds might serve as leads for developing new anti-inflammatory drugs .
Study 2: Anticancer Potential
In another investigation focused on HDAC inhibitors, derivatives similar to the target compound were tested against HepG2 liver cancer cells. The results revealed an IC50 value of approximately 1.30 μM for certain analogs, demonstrating strong antiproliferative activity compared to established treatments like SAHA (suberoylanilide hydroxamic acid). The study highlighted the potential for these compounds in cancer therapy due to their ability to induce apoptosis and inhibit tumor growth in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
